molecular formula C27H27N5O4S B2439887 2-(furan-2-yl)-5-[(3-methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-68-6

2-(furan-2-yl)-5-[(3-methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2439887
CAS No.: 887222-68-6
M. Wt: 517.6
InChI Key: IDLOAVSAPRQCHT-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-[(3-methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including furan, methoxyphenyl, piperazine, thiazole, and triazole. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan and triazole moieties. The piperazine ring is then incorporated through a nucleophilic substitution reaction. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[(3-methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(furan-2-yl)-5-[(3-methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-5-((3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 2-(Furan-2-yl)-5-((4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

2-(furan-2-yl)-5-[(3-methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4S/c1-34-20-10-8-19(9-11-20)30-12-14-31(15-13-30)23(18-5-3-6-21(17-18)35-2)24-26(33)32-27(37-24)28-25(29-32)22-7-4-16-36-22/h3-11,16-17,23,33H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLOAVSAPRQCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)OC)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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